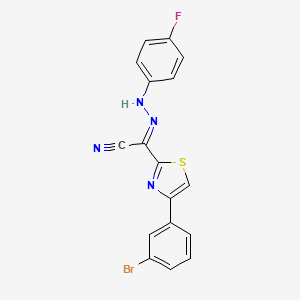

(E)-4-(3-bromophenyl)-N-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

描述

(E)-4-(3-bromophenyl)-N-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that features a thiazole ring, bromophenyl, and fluorophenyl groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-bromophenyl)-N-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the bromophenyl and fluorophenyl groups via substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

化学反应分析

Chemical Reactions Involving Thiazole Derivatives

Thiazole derivatives can undergo various chemical reactions, including:

-

Cyclization Reactions : Thiazoles can be formed through cyclization reactions involving α-haloketones and thiourea or thiosemicarbazide .

-

Substitution Reactions : The presence of halogen atoms allows for substitution reactions, potentially leading to further functionalization of the compound.

-

Coupling Reactions : Thiazoles can participate in coupling reactions, such as diazo coupling, which can lead to the formation of complex structures .

Spectroscopic Analysis

Spectroscopic methods are crucial for characterizing thiazole derivatives. Common techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure, including the environment of hydrogen and carbon atoms .

-

Infrared (IR) Spectroscopy : Helps identify functional groups, such as cyano and carbonyl groups, through characteristic absorption bands .

Data Tables and Research Findings

| Compound No. | R | Time (min) | Yield (%) - Cs | Time (min) | Yield (%) - TCsSB |

|---|---|---|---|---|---|

| 4a | Me | 45 | 82 | 20 | 87 |

| 4b | Me | 40 | 79 | 19 | 83 |

| 4c | MeO | 42 | 78 | 22 | 82 |

| 4d | Cl | 37 | 83 | 18 | 89 |

| 4e | NO2 | 31 | 81 | 16 | 85 |

| 4f | Ph | 38 | 85 | 20 | 87 |

Table 1: Synthesis of Thiazole Derivatives Using Cs and TCsSB Catalysts .

科学研究应用

Antiviral Properties:

Research has indicated that thiazole derivatives exhibit promising antiviral activities. Specifically, compounds similar to (E)-4-(3-bromophenyl)-N-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide have shown effectiveness against viruses such as H5N1 influenza . The antiviral activity was assessed through plaque reduction assays, demonstrating significant efficacy against viral replication.

Antimicrobial Activity:

The compound's structure suggests potential antimicrobial properties. In vitro studies have shown that thiazole derivatives can inhibit the growth of various pathogens, including multidrug-resistant strains of bacteria . For example, derivatives with similar structural motifs have been tested for their minimum inhibitory concentrations (MICs) and have displayed significant antibacterial effects against Staphylococcus aureus and Staphylococcus epidermidis.

Therapeutic Applications

Given the biological activities associated with thiazole compounds, there is potential for this compound to be developed as a therapeutic agent. The molecular structure allows for interactions with biological targets, which could lead to the development of new drugs aimed at treating infections or other diseases .

Materials Science Applications

Beyond biological applications, thiazole derivatives are also explored in materials science. Their unique chemical properties make them suitable for developing novel materials with specific electronic or optical characteristics. Research into the crystallization and structural properties of related compounds has shown that these materials can be tailored for use in sensors or organic electronics .

Case Studies and Research Findings

作用机制

The mechanism of action of (E)-4-(3-bromophenyl)-N-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

相似化合物的比较

Similar Compounds

Some compounds similar to (E)-4-(3-bromophenyl)-N-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide include:

- Cetylpyridinium chloride

- Domiphen bromide

- tert-Butyl carbamate

- (3-Chloropropyl)trimethoxysilane

Uniqueness

What sets this compound apart is its unique combination of functional groups and the thiazole ring structure. This combination imparts specific chemical properties and reactivity, making it valuable for targeted applications in research and industry.

生物活性

(E)-4-(3-bromophenyl)-N-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a synthetic compound belonging to the thiazole family, known for its diverse biological activities. This compound's structure includes a thiazole ring and various aromatic substituents, which contribute to its potential as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.

Chemical Structure and Synthesis

The compound features a thiazole ring substituted with bromophenyl and fluorophenyl groups, along with a carbohydrazonoyl cyanide moiety. The synthesis typically involves multi-step organic reactions, including methods such as Claisen-Schmidt condensation and ultrasound-assisted synthesis to enhance yields.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, thiazole compounds have been shown to exhibit significant antibacterial effects against various pathogens. In vitro evaluations have reported minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for some derivatives, indicating potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (μg/mL) | Bacterial Strains |

|---|---|---|

| This compound | TBD | E. coli, S. aureus |

| Compound 7b | 0.22 - 0.25 | S. epidermidis |

| Compound 5a | TBD | Various strains |

Anticancer Properties

The anticancer potential of this compound has been explored through various assays. In vitro studies indicate that this compound can inhibit the proliferation of cancer cell lines derived from breast, lung, and colon cancers . The mechanism of action may involve the inhibition of key kinases involved in cell growth regulation.

Table 2: Anticancer Activity

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| Breast Cancer | TBD | Kinase inhibition |

| Lung Cancer | TBD | Apoptosis induction |

| Colon Cancer | TBD | Cell cycle arrest |

Antioxidant Activity

The antioxidant properties of thiazole derivatives are attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems. Research indicates that these compounds can significantly lower oxidative damage in cellular models, suggesting their potential role in preventing oxidative stress-related diseases .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several thiazole derivatives against clinical isolates of bacteria. The results showed that compounds similar to this compound were among the most effective in inhibiting biofilm formation.

- Cancer Cell Line Studies : In a comparative study involving multiple thiazole derivatives, this compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values indicating potent activity.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interaction mechanisms between this compound and specific protein targets related to bacterial resistance mechanisms and cancer pathways. These studies indicate favorable binding affinities that suggest potential therapeutic applications .

属性

IUPAC Name |

(2E)-4-(3-bromophenyl)-N-(4-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10BrFN4S/c18-12-3-1-2-11(8-12)16-10-24-17(21-16)15(9-20)23-22-14-6-4-13(19)5-7-14/h1-8,10,22H/b23-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYADKDCOFILRX-HZHRSRAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=NNC3=CC=C(C=C3)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)C2=CSC(=N2)/C(=N/NC3=CC=C(C=C3)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10BrFN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。